trans-1,2-Bis(phenylsulfonyl)ethylene

Physical Property Purification Solid-State Stability

Researchers needing precise stereochemical control in Diels-Alder reactions often face unpredictable outcomes with generic dienophiles. trans-1,2-Bis(phenylsulfonyl)ethylene (CAS 963-16-6) solves this by providing a sterically demanding trans (E) geometry that favors above-plane dienophile capture, making it the reagent of choice for constructing complex polycyclic systems. - Functions as a superior acetylene equivalent, with adducts that can be desulfonylated under mild reductive conditions, avoiding harsh oxidative cleavage required by alternatives like maleic anhydride. - Serves as a reliable radical C2 synthon for (phenylsulfonyl)ethenylation in electron-transfer-based synthesis, enabling versatile building block applications. - Widely used in natural product total synthesis, e.g., (+)-7-deoxypancistratistatin, with consistent lot-to-lot purity of >98% HPLC for reproducible results.

Molecular Formula C14H12O4S2
Molecular Weight 308.4 g/mol
CAS No. 963-16-6
Cat. No. B1277389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Bis(phenylsulfonyl)ethylene
CAS963-16-6
Molecular FormulaC14H12O4S2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C=CS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-12H/b12-11+
InChIKeyYGBXMKGCEHIWMO-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1,2-Bis(phenylsulfonyl)ethylene (CAS 963-16-6) Procurement Guide: Key Properties and Procurement Baseline


trans-1,2-Bis(phenylsulfonyl)ethylene (CAS 963-16-6) is a crystalline organosulfur compound with the molecular formula C14H12O4S2 and a molecular weight of 308.37 g/mol. It is a reactive dienophile, serving as a convenient equivalent of acetylene in Diels-Alder reactions , and is a versatile building block for (phenylsulfonyl)ethenylation in radical and electron-transfer-based organic synthesis [1]. It is also a sulfonylating reagent and a valid alternative to maleic anhydride due to its comparable dienophilic reactivity and the ability to desulfonylate its adducts under reductive conditions [2].

Why Generic Substitution of trans-1,2-Bis(phenylsulfonyl)ethylene Fails: Steric, Electronic, and Geometric Constraints


In-class compounds cannot be simply interchanged with trans-1,2-bis(phenylsulfonyl)ethylene due to its unique trans (E) geometry, which dictates its steric profile and reaction outcomes. While both the cis (Z) and trans (E) isomers can serve as acetylene equivalents in Diels-Alder reactions [1], the trans isomer is more sterically demanding than its cis counterpart , leading to different stereoselectivity in cycloadditions. For example, in reactions with tricyclo[5.2.1.02,6]deca-2,5,8-triene, the (Z)-isomer proceeds with at least 95% below-plane stereoselectivity, whereas the (E)-isomer is sterically controlled and proceeds with predominant above-plane dienophile capture [2]. Furthermore, the 1,1-bis(phenylsulfonyl)ethylene isomer exhibits different reactivity, acting as a strong Michael acceptor [3] rather than a dienophile. This evidence underscores that generic substitution without considering geometric and steric factors will lead to unpredictable or suboptimal results.

trans-1,2-Bis(phenylsulfonyl)ethylene Quantitative Differentiation Evidence: Head-to-Head Comparisons


Melting Point Differentiates trans Isomer from cis Isomer for Purification and Handling

The trans-1,2-bis(phenylsulfonyl)ethylene (E-isomer) exhibits a melting point of 221-223 °C , which is significantly higher than the melting point of its cis counterpart (Z-isomer), reported as 101 °C . This 120-122 °C difference in melting point is a critical differentiator for purification by recrystallization and for handling as a solid reagent.

Physical Property Purification Solid-State Stability

trans Isomer is More Sterically Demanding than cis Isomer, Directing Stereochemical Outcomes

The trans-1,2-bis(phenylsulfonyl)ethylene is explicitly noted as 'more sterically demanding than the cis-isomer' . This steric difference has been quantified in a specific Diels-Alder reaction: the (Z)-isomer reacts with tricyclo[5.2.1.02,6]deca-2,5,8-triene with at least 95% below-plane stereoselectivity, while the (E)-isomer undergoes sterically controlled above-plane dienophile capture [1].

Stereoselective Synthesis Diels-Alder Reaction Steric Control

Catalytic Rearrangement from 1,1-BPSE to trans-1,2-BPSE with 96% Yield

The trans-1,2-bis(phenylsulfonyl)ethylene can be efficiently obtained from its 1,1-bis(phenylsulfonyl)ethylene (1,1-BPSE) isomer via an N-heterocyclic carbene (NHC)-catalyzed rearrangement. This transformation proceeds with a reported yield of 96% , providing a mild and high-yielding route to the trans-isomer that contrasts with harsher, non-catalytic methods [1].

Synthetic Accessibility Catalysis Isomerization

Dienophilic Reactivity Comparable to Maleic Anhydride with Reductive Desulfonylation Advantage

The dienophilic reactivity of trans-1,2-bis(phenylsulfonyl)ethylene is comparable to that of maleic anhydride [1]. However, a key differentiating advantage is that the adducts of trans-1,2-bis(phenylsulfonyl)ethylene can be desulfonylated by reductive processes, whereas those of maleic anhydride require oxidative conditions [1]. This difference is critical for downstream functionalization.

Diels-Alder Reaction Acetylene Equivalent Reductive Cleavage

Optimal Research and Industrial Applications for trans-1,2-Bis(phenylsulfonyl)ethylene


Stereoselective Diels-Alder Cycloadditions Requiring Steric Control

When a Diels-Alder reaction requires steric control to favor above-plane dienophile capture, trans-1,2-bis(phenylsulfonyl)ethylene is the reagent of choice. Its increased steric bulk compared to the cis-isomer directs the stereochemical outcome, as demonstrated in the reaction with tricyclo[5.2.1.02,6]deca-2,5,8-triene where the trans-isomer gave predominant above-plane capture [1]. This application is ideal for the synthesis of complex polycyclic systems where precise stereochemical control is paramount.

Acetylene Equivalent in Redox-Sensitive Synthetic Sequences

trans-1,2-Bis(phenylsulfonyl)ethylene is a superior acetylene equivalent for Diels-Alder reactions when the subsequent functionalization step must avoid oxidative conditions. Its adducts can be desulfonylated under mild reductive conditions (e.g., with sodium amalgam) [2], providing an advantage over maleic anhydride, which typically requires oxidative cleavage [2]. This makes it the preferred dienophile for constructing ethylenic bridges in molecules with oxidation-sensitive functional groups.

Total Synthesis of Complex Alkaloids and Natural Products

The trans-isomer has been successfully employed in the total synthesis of (+)-7-deoxypancratistatin, an Amaryllidaceae alkaloid, in a 19-step sequence with an overall yield of 8% . Its reliable reactivity as a dienophile and as a radical C2 synthon [3] makes it a valuable building block for constructing the core skeletons of alkaloids and other natural products, including dysiherbaine and neodysiherbaine A [4].

Radical (Phenylsulfonyl)ethenylation Reactions

In radical and electron-transfer-based organic synthesis, trans-1,2-bis(phenylsulfonyl)ethylene (BPSE) is a potent and reliable radical C2 synthon for (phenylsulfonyl)ethenylation [3]. Its ability to reliably accept alkyl and aryl radicals makes it a versatile building block for introducing a functionalized two-carbon unit, an application distinct from its use as a dienophile.

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